![molecular formula C18H23NOS B2932396 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797286-31-7](/img/structure/B2932396.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound. It belongs to the family of compounds known as ketones, characterized by the presence of a carbonyl group (C=O). This compound boasts an intricate structure, making it a subject of significant scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone involves several steps:
Step 1: : Preparation of the 8-azabicyclo[3.2.1]oct-2-en-8-yl moiety via a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Step 2: : Introduction of the ethanone side chain through a Friedel-Crafts acylation reaction using an acyl chloride or acetic anhydride.
Step 3: : Functionalization of the phenyl ring with the isopropylthio group, typically achieved by nucleophilic substitution using isopropylthiol and a halogenated precursor.
Industrial Production Methods: Industrial-scale production may utilize optimized reaction conditions such as:
Catalysts: : Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Temperature: : Controlled to prevent decomposition and ensure selective product formation.
Solvent Systems: : Non-polar solvents like dichloromethane to dissolve reactants and intermediates effectively.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo several types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group to alcohol with sodium borohydride.
Substitution: : Halogenation or nitration of the aromatic ring under suitable conditions.
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Conditions: : Halogenation in the presence of Lewis acids like iron(III) chloride (FeCl₃).
Oxidation: : Formation of carboxylic acids.
Reduction: : Conversion to secondary alcohols.
Substitution: : Introduction of halogen, nitro, or alkyl groups onto the aromatic ring.
Scientific Research Applications
This compound is valuable across various scientific fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigation into its biological activity and interactions with biomolecules.
Medicine: : Potential pharmaceutical applications, particularly in drug design and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone interacts with specific molecular targets within biological systems:
Molecular Targets: : May interact with receptors, enzymes, or ion channels.
Pathways Involved: : Could modulate signaling pathways, affect gene expression, or alter metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
1-phenyl-2-(4-(isopropylthio)phenyl)ethanone: : Similar structure but lacks the bicyclic component.
8-azabicyclo[3.2.1]octan-3-one: : Similar bicyclic core but different functional groups.
Uniqueness: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to its combination of a bicyclic structure with a phenyl ring functionalized with an isopropylthio group, providing distinct chemical and biological properties.
Hope this exploration into this compound was illuminating!
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-13(2)21-17-10-6-14(7-11-17)12-18(20)19-15-4-3-5-16(19)9-8-15/h3-4,6-7,10-11,13,15-16H,5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGSDYCNOSTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

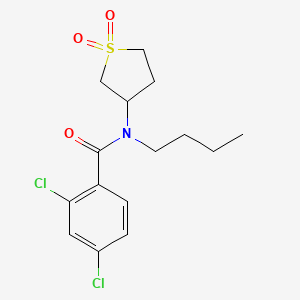
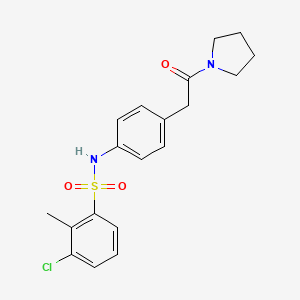
![1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2932316.png)

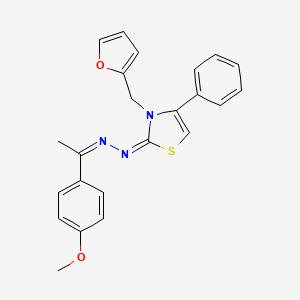
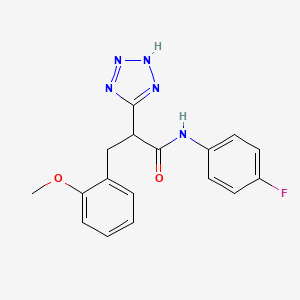
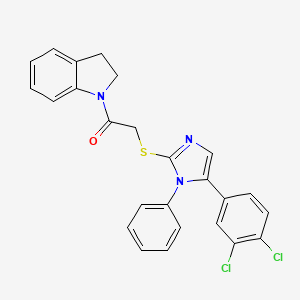
![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)
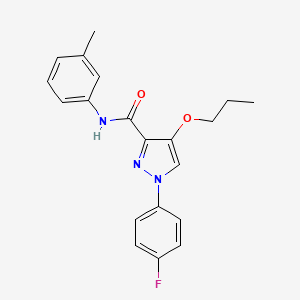
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)
